2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-5-3-2-4-12(13)17-20-21-18(26-17)19-16(22)9-11-6-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCWNCILSAKABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has shown promising results in anticancer studies. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA damage and inhibition of cell proliferation. A study demonstrated that specific derivatives exhibited significant cytotoxic effects against glioblastoma cell lines, with observed percent growth inhibitions ranging from 51.88% to 86.61% across different cancer models . These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Antidiabetic Properties
In addition to its antimicrobial and anticancer activities, there is emerging evidence regarding the antidiabetic potential of similar oxadiazole derivatives. Studies using genetically modified models have shown that specific compounds can significantly lower glucose levels in diabetic models like Drosophila melanogaster. This suggests a mechanism that may involve enhancing insulin sensitivity or modulating glucose metabolism.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The nature of substituents on the oxadiazole ring significantly impacts physicochemical and biological properties:
Key Observations :
Variations in the Acetamide-Linked Moieties
The benzodioxole group in the target compound distinguishes it from analogs with alternative aromatic systems:
Key Observations :
Sulfur vs. Oxygen Linkages
The presence of sulfur in thioacetamide analogs alters electronic properties:
Key Observations :
Figures and Tables :
- Figure 1 : Structure of the target compound (generated via ChemDraw).
- Table 1 : Summary of substituent effects on oxadiazole analogs.
- Table 2 : Comparison of acetamide-linked moieties.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 316.32 g/mol. The structure features a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O4 |
| Molecular Weight | 316.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not Available |
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. In particular, compounds similar to This compound have been shown to inhibit the proliferation of various cancer cell lines. For example, studies have demonstrated that oxadiazole derivatives can induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549) by modulating key signaling pathways such as apoptosis and cell cycle regulation .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary screening suggested that similar oxadiazole derivatives possess selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The structure–activity relationship studies indicate that modifications to the oxadiazole ring can enhance antimicrobial efficacy .
The mechanism by which This compound exerts its biological effects is believed to involve the inhibition of specific enzymes and growth factors associated with tumor progression. For instance, it may act as an inhibitor of telomerase and topoisomerase activities . Additionally, the benzodioxole component may facilitate electron transfer processes that contribute to its overall biological effects.
Structure–Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that:
- Substitution Patterns : Electron-donating groups on the phenyl ring enhance anticancer activity.
- Ring Modifications : Alterations in the oxadiazole structure significantly affect both anticancer and antimicrobial activities.
- Functional Groups : The presence of methoxy groups has been linked to increased solubility and bioavailability .
Case Studies
Several studies have documented the potential therapeutic applications of compounds related to This compound :
-
Anticancer Efficacy : A study demonstrated that a related oxadiazole derivative exhibited IC50 values in the micromolar range against multiple cancer cell lines (MCF7 and A549) .
Cell Line IC50 (µM) MCF7 15 A549 20 -
Antimicrobial Screening : Another investigation into the antimicrobial properties revealed MIC values indicating moderate effectiveness against Bacillus subtilis and Candida albicans .
Microorganism MIC (µg/mL) Bacillus subtilis 50 Candida albicans 100
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
